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molecular formula C17H17NO3 B8541361 1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline

1-Benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline

Cat. No. B8541361
M. Wt: 283.32 g/mol
InChI Key: CXJTYVYLVCQRMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07972836B2

Procedure details

To a flask were charged 25.04 g of 1-benzyloxycarbonyl-2,3-dihydro-4-quinolone, 6.72 g of sodium borohydride and 200 mL of tetrahydrofuran, and the flask was incubated in a water bath wherein the temperature was maintained constant at 25° C. To the flasks was added dropwise 50 mL of methanol over about 30 minutes with watching out heat generation/foam formation. After confirming the reaction termination by TLC, to the flask was added dropwise 400 mL of water with watching out foam formation, and to the solution was added 800 mL of ethyl acetate and the objective product was extracted. Further, the organic layer was washed with 2.5% saline, and then to the organic layer was added MgSO4, and the insoluble material was filtered. The filtrate was concentrated under reduced pressure to give 24.05 g of 1-benzyloxycarbonyl-4-hydroxy-1,2,3,4-tetrahydroquinoline as white solid (86% yield).
Quantity
25.04 g
Type
reactant
Reaction Step One
Quantity
6.72 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]([N:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](=[O:21])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[BH4-].[Na+].O1CCCC1.CO>C(OCC)(=O)C.O>[CH2:1]([O:8][C:9]([N:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]([OH:21])[CH2:13][CH2:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
25.04 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(C2=CC=CC=C12)=O
Name
Quantity
6.72 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the flask was incubated in a water bath
TEMPERATURE
Type
TEMPERATURE
Details
out heat generation/foam formation
EXTRACTION
Type
EXTRACTION
Details
the objective product was extracted
WASH
Type
WASH
Details
Further, the organic layer was washed with 2.5% saline
ADDITION
Type
ADDITION
Details
to the organic layer was added MgSO4
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)N1CCC(C2=CC=CC=C12)O
Measurements
Type Value Analysis
AMOUNT: MASS 24.05 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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